2-chloro-N-(3-methoxyphenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12ClNO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2-chloro and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfonic acids or thiols.
Scientific Research Applications
2-chloro-N-(3-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting carbonic anhydrase enzymes.
Biological Studies: It is investigated for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on carbonic anhydrase enzymes is due to its ability to bind to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-(3-methoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a methoxy group on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12ClNO3S |
---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-11-6-4-5-10(9-11)15-19(16,17)13-8-3-2-7-12(13)14/h2-9,15H,1H3 |
InChI Key |
IGLQQPHWMPKEDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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